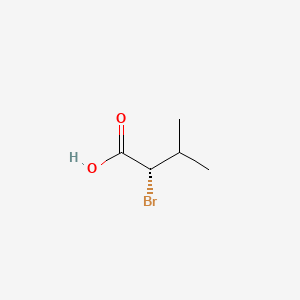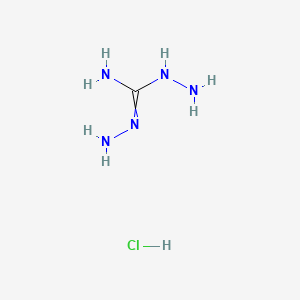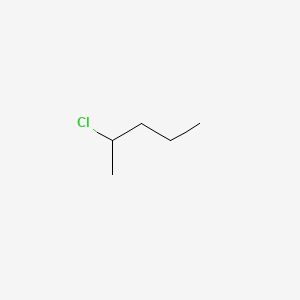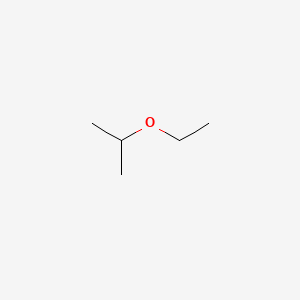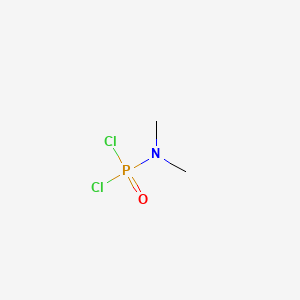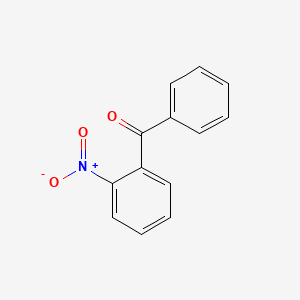
(2-Nitro-phényl)-phényl-méthanone
Vue d'ensemble
Description
(2-Nitro-phenyl)-phenyl-methanone is an organic compound that belongs to the class of aromatic ketones It consists of a phenyl group attached to a methanone group, which is further substituted with a nitro group at the 2-position of the phenyl ring
Applications De Recherche Scientifique
(2-Nitro-phenyl)-phenyl-methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary target of the compound (2-Nitro-phenyl)-phenyl-methanone is PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .
Mode of Action
(2-Nitro-phenyl)-phenyl-methanone interacts with its target, PqsD, through a tight-binding mode of action . This interaction inhibits the function of PqsD, thereby disrupting the signal molecule biosynthesis in Pseudomonas aeruginosa .
Biochemical Pathways
The inhibition of PqsD by (2-Nitro-phenyl)-phenyl-methanone affects the production of signal molecules in Pseudomonas aeruginosa . This disruption in signal molecule biosynthesis impacts the cell-to-cell communication pathways within the bacterial community .
Pharmacokinetics
The bioavailability of similar compounds is often influenced by factors such as the rate of absorption, distribution within the body, metabolism by the liver, and excretion through the kidneys .
Result of Action
The result of the action of (2-Nitro-phenyl)-phenyl-methanone is the inhibition of PqsD, leading to a disruption in the production of signal molecules in Pseudomonas aeruginosa . This disruption can lead to changes in the behavior of the bacterial community, including potential anti-biofilm activity .
Action Environment
The action, efficacy, and stability of (2-Nitro-phenyl)-phenyl-methanone can be influenced by various environmental factors. For instance, the pH and temperature of the environment can impact the compound’s stability and effectiveness . Additionally, the presence of other compounds or substances in the environment can potentially interact with (2-Nitro-phenyl)-phenyl-methanone, affecting its action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitro-phenyl)-phenyl-methanone can be achieved through several methods. One common approach involves the nitration of benzophenone. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 2-position of the phenyl ring .
Industrial Production Methods
In an industrial setting, the production of (2-Nitro-phenyl)-phenyl-methanone may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Nitro-phenyl)-phenyl-methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Substitution: Electrophiles such as halogens, sulfonic acids, and nitrating agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: (2-Amino-phenyl)-phenyl-methanone.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Quinone derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrobenzene: Similar in structure but lacks the methanone group.
Benzophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
(4-Nitro-phenyl)-phenyl-methanone: Similar structure but with the nitro group at the 4-position.
Uniqueness
(2-Nitro-phenyl)-phenyl-methanone is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs .
Propriétés
IUPAC Name |
(2-nitrophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHSIDUUJPTLDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176958 | |
| Record name | Methanone, (2-nitrophenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-79-0 | |
| Record name | Methanone, (2-nitrophenyl)phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, (2-nitrophenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

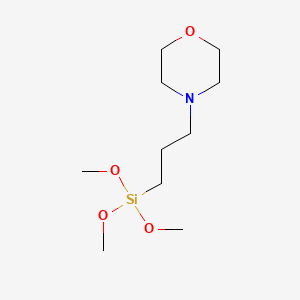
![1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/new.no-structure.jpg)
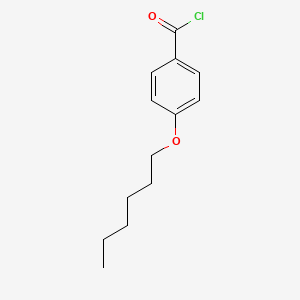
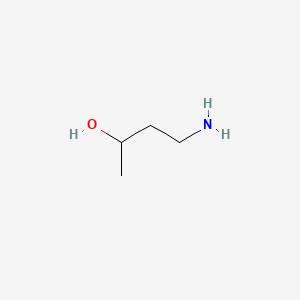
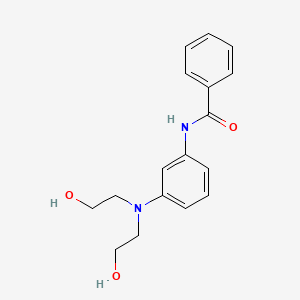
![5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B1584021.png)
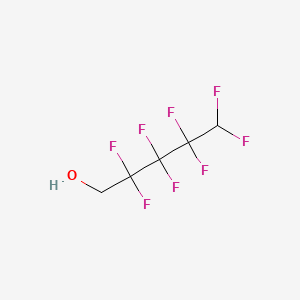
![trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate](/img/structure/B1584027.png)
